6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
Description
This compound features a benzothiazole core substituted at the 2-position with a piperazine moiety that is further acylated by a 2,3-dihydro-1,4-benzodioxine-2-carbonyl group. Its molecular formula is C₁₉H₁₇ClN₄O₃S (molecular weight: 432.88 g/mol). The benzothiazole scaffold is known for its pharmacological relevance in anticancer and antimicrobial agents, while the benzodioxine-carbonyl-piperazinyl group may enhance receptor binding or pharmacokinetic properties .
Properties
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-13-5-6-14-18(11-13)28-20(22-14)24-9-7-23(8-10-24)19(25)17-12-26-15-3-1-2-4-16(15)27-17/h1-6,11,17H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPODDLDJFWZBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactionsThe final step involves the coupling of the dihydrobenzo[b][1,4]dioxin moiety to the piperazine derivative under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and benzo[d]thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Structural Characteristics
The unique structure of this compound combines elements from benzothiazole and piperazine, which are known for their biological activities. The incorporation of a benzodioxine moiety enhances its pharmacological profile, making it a candidate for various therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit moderate to potent activity against various cancer cell lines:
| Cell Line | Activity Level |
|---|---|
| MCF7 (Breast Cancer) | Moderate to Potent |
| T47D (Breast Cancer) | Moderate to Potent |
| HCT116 (Colon Cancer) | Moderate to Potent |
| Caco2 (Colorectal Cancer) | Moderate to Potent |
The anticancer activity is attributed to the ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells. Structure-activity relationship (SAR) studies have been conducted to optimize these compounds for enhanced efficacy against specific cancer types .
Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activities . The piperazine component contributes to this effect by enhancing the interaction with microbial targets. Compounds similar to 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole have demonstrated effectiveness against a range of pathogens, including bacteria and fungi .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties , which are critical in treating conditions characterized by chronic inflammation. The mechanism involves the inhibition of inflammatory pathways and modulation of immune responses. This is particularly relevant for diseases such as arthritis and other inflammatory disorders .
Neuroprotective Potential
Research has suggested that the antioxidant properties associated with the benzodioxine moiety may confer neuroprotective effects . This could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in pathogenesis .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the benzothiazole core.
- Introduction of the piperazine ring.
- Functionalization with the benzodioxine derivative.
Recent advancements have focused on optimizing these synthetic routes for better yields and reduced environmental impact .
Mechanism of Action
The mechanism of action of 6-chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A detailed comparison with analogous compounds is provided below, emphasizing structural features, synthesis, and biological activities.
Structural and Functional Group Analysis
Key Observations :
- The benzothiazole core in the target compound distinguishes it from Doxazosin’s quinazoline and Lecozotan’s benzamide. This may influence electronic properties and target selectivity.
- Compared to simpler piperazinyl-benzothiazoles (e.g., ), the benzodioxine acylation likely enhances lipophilicity and metabolic stability.
Biological Activity
6-Chloro-2-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chlorobenzothiazole with piperazine derivatives and benzodioxole moieties. The incorporation of the benzodioxole structure has been associated with various biological activities, including anticancer and antioxidant properties.
Anticancer Activity
Research indicates that compounds containing benzodioxole moieties exhibit significant anticancer effects. For instance, studies have shown that certain benzodioxole derivatives can reduce α-fetoprotein (α-FP) secretion in Hep3B cancer cells, suggesting their potential as anticancer agents. Specifically, compound 2a from related studies demonstrated a reduction in cell proliferation and induced G2-M phase arrest in cancer cells, showcasing its efficacy similar to doxorubicin .
Antioxidant Properties
The antioxidant activity of benzodioxole derivatives has also been evaluated using the DPPH assay. Compounds derived from benzodioxoles have shown promising results in scavenging free radicals, indicating their potential use in preventing oxidative stress-related diseases .
The mechanisms underlying the biological activities of these compounds often involve modulation of cell signaling pathways. For example, benzothiazole derivatives have been noted for their ability to influence apoptosis and cell cycle progression in various cancer cell lines. The introduction of electron-donating groups in the benzothiazole ring has been linked to enhanced biological activity, including increased cytotoxicity against tumor cells .
Comparative Biological Activities
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| 2a | Anticancer | 8.07 | Hep3B |
| 2b | Moderate Anticancer | >50 | Hep3B |
| Benzodioxole | Antioxidant | 39.85 | Various |
| Benzothiazole | Antibacterial | 47.6 | Xanthomonas spp. |
Case Studies
- Anticancer Evaluation : In a study evaluating the cytotoxic effects of various benzodioxole derivatives on Hep3B cells, compound 2a exhibited significant inhibition of cell growth and induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed a marked increase in cells arrested at the G2-M phase post-treatment .
- Antioxidant Activity : Another study assessed the antioxidant potential of synthesized benzodioxole derivatives using the DPPH radical scavenging method. The results indicated that these compounds effectively reduced oxidative stress markers compared to standard antioxidants like Trolox .
Q & A
Q. Yield Optimization :
- Use high-purity reagents and anhydrous solvents (e.g., DMF or THF) to minimize side reactions.
- Monitor reaction progress via TLC or HPLC.
- Optimize stoichiometry (e.g., 1.2 equivalents of benzodioxinylcarbonyl chloride to ensure complete acylation) .
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Q. Basic Characterization :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzothiazole C-2 and piperazine N-1 linkages). Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine methylenes (δ 3.2–3.8 ppm) .
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺ ~466 Da) .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. Advanced Methods :
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and benzothiazole C-S bonds (~680 cm⁻¹) .
How does the chloroacetyl group influence the compound’s reactivity and biological activity?
Mechanistic Insights :
The chloroacetyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with thiols or amines in target proteins). This reactivity is critical for covalent binding to enzymes or receptors .
Q. Biological Implications :
- Antimicrobial Activity : Chloroacetyl derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
- Cytotoxicity : The group’s electron-withdrawing nature may enhance apoptosis in cancer cells by modulating kinase pathways .
What structural analogs of this compound have been studied, and how do their activities compare?
Q. Comparative Analysis (Table) :
| Compound Modification | Biological Activity | Reference |
|---|---|---|
| 6-Chloro-2-piperazinyl-benzothiazole | Moderate antimicrobial activity (MIC = 8 µg/mL) | |
| Benzodioxine replaced with naphthalene | Improved CNS penetration (logP = 3.5) | |
| Chloroacetyl → Acetyl substitution | Reduced cytotoxicity (IC₅₀ > 50 µM vs. 12 µM) |
Key Trend : Chloroacetyl and benzodioxine groups synergistically enhance target binding and metabolic stability compared to analogs .
What computational strategies are effective for predicting this compound’s drug-likeness and target interactions?
Q. Advanced Methodologies :
Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. The benzodioxine moiety often occupies hydrophobic pockets .
ADMET Prediction : SwissADME for logP (~2.8), solubility (<10 µg/mL), and CYP450 inhibition risks .
MD Simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .
Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) binding assays (KD ≈ 120 nM reported for similar compounds) .
How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
Q. Data Reconciliation Strategies :
Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
Solubility Adjustments : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation .
Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) .
Case Example : Discrepancies in antiparasitic activity (IC₅₀ = 2–20 µM) were attributed to variations in Trypanosoma cruzi strains .
What are the key challenges in scaling up synthesis for in vivo studies?
Q. Process Chemistry Considerations :
- Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) for >10 g batches .
- Toxic Byproducts : Monitor chloroacetyl hydrolysis products (e.g., glycine derivatives) via LC-MS .
- Stability : Store the compound under argon at -20°C to prevent degradation (t½ > 6 months) .
How does the compound’s benzodioxine-piperazine linkage impact its pharmacokinetics?
Q. Pharmacokinetic Profile :
- Absorption : High logP (~3.1) suggests good intestinal absorption but potential P-gp efflux .
- Metabolism : Piperazine N-dealkylation by CYP3A4 produces inactive metabolites; benzodioxine resists oxidation .
- Half-Life : In rats, t½ = 4.2 h (IV) and 8.5 h (oral) due to plasma protein binding (~89%) .
What in vitro models are most relevant for evaluating its therapeutic potential?
Q. Model Systems :
- Cancer : NCI-60 panel for broad cytotoxicity screening .
- Neuroinflammation : BV-2 microglial cells to assess TNF-α inhibition .
- Antimicrobial : Gram-positive (S. aureus) and Gram-negative (E. coli) biofilm assays .
How can SAR studies guide the design of more potent derivatives?
Q. SAR-Driven Optimization :
Piperazine Substituents : Replace with morpholine for reduced hERG channel liability .
Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., NO₂) at C-4 to enhance kinase inhibition .
Benzodioxine Replacement : Test indole or quinoline moieties for improved blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
